
Isoxazole-5-carboxylic acid
Overview
Description
Isoxazole-5-carboxylic acid (IUPAC name: 1,2-oxazole-5-carboxylic acid) is a heterocyclic compound with the molecular formula C₄H₃NO₃ and molecular weight 113.07 g/mol. Its structure features a five-membered isoxazole ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a carboxylic acid group at position 5 . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its reactivity and ability to form derivatives with diverse biological activities. Key applications include its role as a precursor in peptide synthesis and the development of immunosuppressive, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of 5-trichloromethylisoxazole . Another method includes the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst, such as copper (I) or ruthenium (II), to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often employs scalable and cost-effective methods. The dehydration of 5-trichloromethylisoxazole is favored due to its simplicity and high yield . Additionally, advancements in green chemistry have led to the development of metal-free synthetic routes, which are more environmentally friendly and reduce the generation of hazardous waste .
Chemical Reactions Analysis
Substitution Reactions
Isoxazole-5-carboxylic acid undergoes electrophilic and nucleophilic substitutions, primarily at the 3- and 4-positions of the isoxazole ring.
Key Findings :
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Lithiation and carboxylation : Treatment with n-butyllithium followed by CO₂ introduces a carboxyl group at the 4-position, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid (80% yield) .
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Methylation and iodination : Lithiated intermediates react with methyl iodide or iodine to form 3-phenyl-4-methyl-5-chloroisoxazole (74% yield) and 3-phenyl-4-iodo-5-chloroisoxazole (73% yield), respectively .
Reagents and Conditions :
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Lithiation | n-BuLi, THF, -78°C | Lithiated intermediate | – |
Carboxylation | CO₂, then HCl | 4-Carboxy derivative | 80% |
Methylation | CH₃I, THF | 4-Methyl derivative | 74% |
Iodination | I₂, THF | 4-Iodo derivative | 73% |
Esterification and Hydrolysis
The carboxylic acid group participates in esterification and hydrolysis reactions.
Key Findings :
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Hydrolysis of esters : Ethyl 3-methylisoxazole-5-carboxylate hydrolyzes in NaOH/MeOH/H₂O (20°C, 18–20 hrs) to yield 3-methylthis compound (90% yield) .
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Esterification : Reverse reactions using alcohols and acid catalysts form esters, though specific yields for this compound require further documentation .
Conjugate Addition and Cyclization
The compound participates in cyclization and conjugate addition reactions to form functionalized derivatives.
Key Findings :
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Conjugate addition : Reacts with β-alkoxyvinyl trichloromethyl ketones in acidic medium to form this compound derivatives via hydroxylamine addition .
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Cyclocondensation : β-Alkoxyvinyl trichloromethyl ketones cyclize with hydroxylamine under HCl/H₂SO₄ to yield 5-carboxyisoxazoles .
Conditions :
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Solvent: Toluene or ethanol
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Catalysts: HCl or H₂SO₄
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Temperature: 80–100°C
Catalytic Functionalization
Ni-Ferrite nanoparticles enable efficient multicomponent reactions.
Key Findings :
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One-pot synthesis : Aryl aldehydes, NH₂OH·HCl, and propargyl alcohol react in ethanol at room temperature using Ni-Fe₂O₄ to form 3-aryl-isoxazole-5-carboxylic acids .
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Advantages : Short reaction time (≤2 hrs), room-temperature conditions, and direct introduction of carboxylic acid functionality.
Representative Example :
Starting Aldehyde | Product | Yield |
---|---|---|
4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-isoxazole-5-carboxylic acid | 85% |
Decarboxylation and Ring Modifications
Decarboxylation under thermal or acidic conditions is a notable pathway.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of isoxazole-5-carboxylic acid derivatives as anticancer agents. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. The results indicated that some compounds exhibited potent anticancer activities with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selectivity towards cancer cells over normal cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
5a | 2.3 | Huh7 |
5u | 8.3 | MCF7 |
DOXO | 0.22 | Huh7 |
These findings suggest that isoxazole derivatives can be optimized for higher anticancer efficacy, making them promising candidates for further research and development.
1.2 Xanthine Oxidase Inhibition
This compound also plays a crucial role in the design of inhibitors for xanthine oxidase (XO), an enzyme involved in uric acid production. A study synthesized a novel series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, with one compound showing an IC50 value of 0.13 µM against XO, significantly more potent than allopurinol (IC50 = 2.93 µM) . This highlights the potential of isoxazole derivatives as effective treatments for hyperuricemia and gout.
Synthesis Methodologies
The synthesis of this compound typically involves the reaction of hydroxylamine with various carbonyl compounds under alkaline conditions. One notable method includes the use of β-alkoxyvinyl trichloromethyl ketones to yield isoxazole derivatives through conjugate addition reactions .
Example Synthesis Pathway:
- Starting Materials: Hydroxylamine, β-alkoxyvinyl trichloromethyl ketone.
- Reaction Conditions: Conducted in acidic medium.
- Yield: Exclusive formation of this compound derivatives.
Case Studies
3.1 Indole-Isoxazole Hybrid Derivatives
A comprehensive study synthesized indole-isoxazole hybrids and evaluated their anticancer properties, revealing that these compounds could arrest cancer cell growth by targeting specific cell cycle regulators such as CDK4 . This case study exemplifies the versatility of isoxazole derivatives in developing novel therapeutic agents.
3.2 Inhibition Mechanism Analysis
Another investigation focused on the mechanism of action of indole-isoxazole compounds as xanthine oxidase inhibitors, providing insights into their structure-activity relationships (SAR). Molecular docking studies indicated that certain interactions at the XO binding site could enhance inhibitory potency, paving the way for future drug design efforts .
Mechanism of Action
The mechanism by which isoxazole-5-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with specific receptor sites, altering signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Isoxazole-5-carboxylic acid is structurally and functionally compared to its derivatives and heterocyclic analogs below:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Methyl or phenyl groups (e.g., 4-Methyl or 3-Methyl derivatives) enhance lipophilicity and bioavailability compared to the parent compound .
- Functional Groups : Hydroxyl (-OH) or ester groups (e.g., ethyl esters) alter solubility and reactivity. For example, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester is used in cycloaddition reactions due to its electron-withdrawing groups .
Key Observations :
- Immunosuppression: this compound derivatives (e.g., compound 5 in Scheme 1) show potent immunosuppressive activity by modulating T-cell pathways, with yields up to 81% in synthesis .
- Antiviral Activity : Isothiazole analogs (e.g., 3-benzyloxyisothiazole-4-carboxylic acid) exhibit anti-HIV activity, highlighting the impact of heteroatom substitution (S vs. O) on target specificity .
Key Observations :
- Peptide Synthesis: The carboxylic acid group in this compound facilitates incorporation into peptides, mimicking natural amino acids while conferring protease resistance .
- Catalysis : Indium (III) trifluoromethanesulfonate efficiently catalyzes nucleophilic additions in derivative synthesis (e.g., imine derivatives MM1–10) .
Biological Activity
Isoxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antiviral activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 115.07 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
1. Antimicrobial Activity
This compound derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and protozoa. These compounds often inhibit critical microbial enzymes or disrupt cellular processes essential for pathogen survival.
Activity | Mechanism | Example Studies |
---|---|---|
Bacterial Inhibition | Interference with peptidoglycan biosynthesis | Faisal et al., 2022; Lyu et al., 2022 |
Antifungal Action | Disruption of protein biosynthesis | Sharifi-Rad et al., 2022 |
Protozoal Activity | Targeting nucleic acid metabolism | Wang et al., 2022 |
2. Anticancer Activity
Research indicates that this compound derivatives exhibit potent anticancer effects by targeting key molecular pathways involved in cancer cell proliferation and survival. These compounds can inhibit specific kinases or proteases that are crucial for tumor growth.
Target Pathway | Effect | References |
---|---|---|
Kinase Inhibition | Blocks oncogenic signaling | Chinnadurai et al., 2023 |
Protease Inhibition | Prevents tumor progression | Jabbour & Al-Khayat, 2023 |
3. Anti-inflammatory Activity
Isoxazole derivatives have shown promising anti-inflammatory properties by modulating various inflammatory pathways. They can reduce oxidative stress and inflammation associated with conditions like rheumatoid arthritis and inflammatory bowel disease.
Mechanism | Effect | Example Studies |
---|---|---|
ROS Scavenging | Reduces oxidative stress | Nguyen et al., 2023 |
Inhibition of Cytokines | Decreases inflammatory mediators | Chamkhi et al., 2022 |
4. Neuroprotective Activity
These compounds also exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms include antioxidant activity and inhibition of neuroinflammation.
Neuroprotective Mechanism | Effect | References |
---|---|---|
Antioxidant Activity | Enhances neuronal survival | Khan et al., 2021 |
Neuroinflammation Modulation | Improves cognitive function | Li et al., 2021 |
5. Antiviral Activity
Recent studies highlight the antiviral potential of this compound derivatives against viruses like HIV and HCV. These compounds inhibit viral replication by targeting essential viral enzymes.
Virus Targeted | Activity | Example Studies |
---|---|---|
HIV | Inhibits viral replication | Qi et al., 2021 |
HCV | Targets viral life cycle components | Chamkhi et al., 2022 |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of isoxazole-based carboxamides against multi-drug resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential as new antibiotics .
- Anticancer Mechanism Exploration : Another investigation focused on the anticancer properties of isoxazole derivatives in breast cancer cell lines, revealing that these compounds effectively induced apoptosis through the activation of caspase pathways .
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer’s disease demonstrated that isoxazole derivatives improved cognitive function and reduced amyloid plaque formation, indicating their potential for neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Isoxazole-5-carboxylic acid derivatives via saponification?
- Methodological Answer : The ester-to-carboxylic acid conversion can be achieved using a THF/methanol (1:1 v/v) solvent system with 5 equivalents of LiOH. This method, adapted from Sekirnik et al., ensures high yields for saponification reactions. Reaction monitoring via TLC or HPLC is recommended to confirm completion .
Q. How should researchers characterize the purity and identity of newly synthesized this compound derivatives?
- Methodological Answer : For novel compounds, provide -NMR, -NMR, and HRMS data to confirm structure. For known derivatives, cross-validate with literature-reported spectra. Purity should be assessed using HPLC (≥95% purity at 254 nm). Ensure all data aligns with guidelines for reproducibility in peer-reviewed journals .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to hazards (H303: harmful if swallowed; H313: skin contact risk; H333: inhalation risk). Work in a fume hood, and store the compound at 2–8°C in a sealed container. Emergency procedures should include immediate washing of affected areas and medical consultation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins. Validate predictions with experimental SAR (Structure-Activity Relationship) data .
Q. What strategies resolve contradictions in reported CAS numbers (e.g., 21169-71-1 vs. 609-40-5) for this compound?
- Methodological Answer : Cross-reference authoritative databases (PubChem, Reaxys) and original synthesis papers. Confirm identity via spectroscopic comparison (e.g., -NMR shifts, IR carbonyl stretches). Discrepancies may arise from isomer misassignment or registry errors, necessitating rigorous validation .
Q. How can researchers optimize amide coupling reactions involving this compound for bioactive compound synthesis?
- Methodological Answer : Use coupling agents like HATU or EDCI with DMF as solvent. For sterically hindered amines, activate the carboxylic acid as a mixed anhydride. Monitor reaction progress via LC-MS. Example: Coupling 3-(2-ethoxyphenyl)this compound with amines achieved 4–12% yields under optimized conditions .
Q. What statistical methods are recommended for analyzing bioactivity data of this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify key structural contributors to activity. Use ANOVA for dose-response studies and Tukey’s test for post-hoc comparisons. Avoid inductive fallacies by ensuring sample sizes are statistically powered and controls are rigorously designed .
Q. Data Management and Reproducibility
Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?
- Methodological Answer : Report exact molar ratios, solvent volumes, temperatures, and reaction times. Include purification details (e.g., column chromatography gradients, recrystallization solvents). Provide raw spectral data in supplementary materials, adhering to journal guidelines .
Q. What are best practices for archiving and sharing spectral data of this compound analogs?
Properties
IUPAC Name |
1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQJAUWHSUTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366185 | |
Record name | Isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21169-71-1 | |
Record name | Isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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